Cas no 1795274-05-3 (3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid methyl ester)

3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
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- 3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid methyl ester
- 1H-Pyrazole-4-carboxylic acid, 3-amino-1-propyl-, methyl ester
- methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate
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- MDL: MFCD28155654
- インチ: 1S/C8H13N3O2/c1-3-4-11-5-6(7(9)10-11)8(12)13-2/h5H,3-4H2,1-2H3,(H2,9,10)
- InChIKey: BGMPXNVQEYXKLW-UHFFFAOYSA-N
- SMILES: N1(CCC)C=C(C(OC)=O)C(N)=N1
3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB553706-100 mg |
Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate; . |
1795274-05-3 | 100MG |
€393.30 | 2022-03-01 | ||
abcr | AB553706-1 g |
Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate; . |
1795274-05-3 | 1g |
€935.40 | 2022-03-01 | ||
abcr | AB553706-250 mg |
Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate; . |
1795274-05-3 | 250MG |
€528.40 | 2022-03-01 | ||
abcr | AB553706-500 mg |
Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate; . |
1795274-05-3 | 500MG |
€688.90 | 2022-03-01 | ||
Enamine | EN300-8385643-0.05g |
methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate |
1795274-05-3 | 95.0% | 0.05g |
$660.0 | 2025-02-21 | |
Enamine | EN300-8385643-1g |
methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate |
1795274-05-3 | 1g |
$785.0 | 2023-09-02 | ||
Enamine | EN300-8385643-5g |
methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate |
1795274-05-3 | 5g |
$2277.0 | 2023-09-02 | ||
Chemenu | CM511577-1g |
Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate |
1795274-05-3 | 97% | 1g |
$381 | 2022-06-12 | |
Enamine | EN300-8385643-1.0g |
methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate |
1795274-05-3 | 95.0% | 1.0g |
$785.0 | 2025-02-21 | |
Enamine | EN300-8385643-0.25g |
methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate |
1795274-05-3 | 95.0% | 0.25g |
$723.0 | 2025-02-21 |
3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid methyl ester 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid methyl esterに関する追加情報
3-Amino-1-propyl-1H-pyrazole-4-carboxylic Acid Methyl Ester: A Comprehensive Overview
The compound with CAS No. 1795274-05-3, commonly referred to as 3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid methyl ester, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications in drug discovery and materials science. The pyrazole ring at the core of this molecule is a five-membered aromatic heterocycle containing two nitrogen atoms, which contributes to its unique electronic properties and reactivity.
Recent studies have highlighted the potential of 3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid methyl ester as a building block for synthesizing bioactive compounds. The presence of an amino group (-NH2) at the 3-position and a methyl ester group (-COOCH3) at the 4-position makes this compound highly versatile in terms of functionalization. Researchers have explored its ability to undergo various transformations, such as nucleophilic substitutions, condensations, and cyclizations, to yield complex molecular architectures with potential therapeutic applications.
One of the most promising areas of research involving this compound is its role in drug design. The pyrazole moiety is known to exhibit significant biological activity, including anti-inflammatory, antitumor, and antimicrobial properties. By modifying the substituents on the pyrazole ring, scientists can fine-tune the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to optimize its therapeutic potential. For instance, studies have shown that the propyl group attached to the pyrazole ring enhances lipophilicity, which can improve drug delivery across biological membranes.
In addition to its pharmacological applications, 3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid methyl ester has also been investigated for its role in materials science. The compound's ability to form coordination complexes with metal ions has led to its use in designing novel materials for catalysis and sensing applications. For example, researchers have reported that this compound can act as a ligand in transition metal complexes, exhibiting catalytic activity in reactions such as C-H activation and oxidation.
The synthesis of 3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid methyl ester typically involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the pyrazole ring through condensation reactions between an amine and a carbonyl compound, followed by functionalization of the ring with amino and methyl ester groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.
From an environmental perspective, there is growing interest in understanding the biodegradation pathways of 3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid methyl ester. As concerns about chemical pollution continue to rise, researchers are exploring how this compound interacts with microbial communities and natural ecosystems. Preliminary studies suggest that under certain conditions, this compound can undergo microbial degradation via hydrolysis or oxidation pathways, though further research is needed to fully characterize its environmental impact.
In conclusion, 3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid methyl ester is a multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure and functional groups make it an invaluable tool for chemists seeking to design novel molecules with tailored properties. As research in this area continues to evolve, we can expect even more innovative uses for this remarkable compound.
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